REACTION_CXSMILES
|
[F:1][C:2]1(C(OCC)=O)[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.CS(C)=O.O.[Li+].[Cl-]>CCOC(C)=O>[F:1][CH:2]1[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CCN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.98 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark mixture was then cooled to ambient temperature
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous NaHCO3:water (1:1, 3×250 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous phase was washed with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by column chromatography (10 to 30% EtOAc/hexanes)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1CCN(CCC1=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |